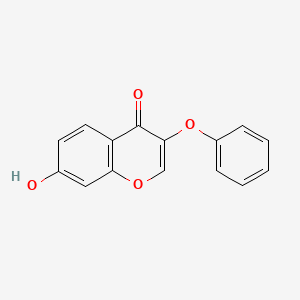

7-hydroxy-3-phenoxy-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-phenoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYBXCFFANHJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236681 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87891-60-9 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthetic pathways for producing 7-hydroxy-3-phenoxy-4H-chromen-4-one, a key isoflavone scaffold, starting from the readily available precursor, resorcinol. We will delve into the critical chemical transformations, explore the underlying reaction mechanisms, and present a detailed, field-proven experimental protocol. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to ensure both reproducibility and a deep understanding of the synthesis. This document is designed to be a self-validating system for researchers, providing the necessary details for successful synthesis and troubleshooting.

Introduction: The Significance of the Isoflavone Core

Isoflavones, a class of naturally occurring compounds, and their synthetic analogs are of significant interest in medicinal chemistry and drug development. The 7-hydroxy-3-phenoxy-4H-chromen-4-one structure represents a vital pharmacophore found in numerous biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications, leveraging the structural motifs inherent to this class of compounds. The synthesis of this core structure from simple, accessible starting materials like resorcinol is a cornerstone for the exploration of new isoflavone-based drug candidates.

Strategic Approach to Synthesis: From Resorcinol to the Chromen-4-one Core

The synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one from resorcinol is a multi-step process that hinges on the formation of a key intermediate, a deoxybenzoin, followed by cyclization to form the chromen-4-one ring. The phenoxy group at the 3-position can be introduced at different stages, but a common and effective strategy involves its incorporation during the initial acylation step.

A prevalent and efficient method for this transformation is a one-pot synthesis that combines the acylation of resorcinol with phenoxyacetic acid to form the deoxybenzoin intermediate, which is then cyclized in the same reaction vessel.[1] This approach offers advantages in terms of efficiency and reduced purification steps.

Reaction Mechanism and Rationale

The synthesis can be conceptually broken down into two primary stages:

Stage 1: Friedel-Crafts Acylation to form the Deoxybenzoin Intermediate

This initial step involves the acylation of resorcinol with phenoxyacetic acid. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl2) or boron trifluoride diethyl etherate (BF3·Et2O).[1][2] The Lewis acid activates the carboxylic acid, making it a more potent electrophile for the subsequent electrophilic aromatic substitution on the electron-rich resorcinol ring.

-

Causality of Reagent Choice: Resorcinol is a highly activated aromatic compound due to the two electron-donating hydroxyl groups, making it susceptible to electrophilic attack. Phenoxyacetic acid provides the necessary carbon framework for both the C2 and C3 positions of the final isoflavone, including the phenoxy group. The choice of Lewis acid is critical; stronger Lewis acids can lead to side reactions, while weaker ones may result in incomplete conversion.

Stage 2: Cyclization to the 4H-Chromen-4-one Ring

The deoxybenzoin intermediate, without the need for isolation, undergoes cyclization to form the chromen-4-one ring. This is often achieved using a formylating agent in the presence of a suitable catalyst. A common and effective method is the Vilsmeier-Haack reaction or a modified version thereof.[3][4][5][6] In this reaction, a mixture of N,N-dimethylformamide (DMF) and a reagent like phosphorus oxychloride (POCl3) or methanesulfonyl chloride (MsCl) in the presence of BF3·Et2O generates the Vilsmeier reagent, an electrophilic iminium species.[1][7] This reagent reacts with the enol form of the deoxybenzoin to introduce the final carbon atom required for the pyranone ring, which then cyclizes and eliminates to form the chromen-4-one.

-

Expertise in Action: The one-pot nature of this synthesis, where the deoxybenzoin is not isolated, is a key process optimization.[1] It minimizes product loss during purification and reduces overall reaction time. The use of a DMF/MsCl/BF3·Et2O system for cyclization is a powerful combination that drives the reaction to completion with high efficiency.[1]

Below is a diagram illustrating the overall synthetic pathway.

Caption: Synthetic pathway from resorcinol to 7-hydroxy-3-phenoxy-4H-chromen-4-one.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps and rationale for each action.

Materials:

-

Resorcinol

-

Phenoxyacetic acid

-

Zinc chloride (anhydrous) or Boron trifluoride diethyl etherate

-

N,N-Dimethylformamide (DMF)

-

Methanesulfonyl chloride (MsCl)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 2N solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acylation Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.0 eq) and phenoxyacetic acid (1.1 eq).

-

Add anhydrous zinc chloride (2.0 eq) or boron trifluoride diethyl etherate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Rationale: Heating is necessary to overcome the activation energy of the acylation reaction. An inert atmosphere prevents oxidation of the electron-rich resorcinol.

-

-

In-situ Cyclization:

-

Cool the reaction mixture to room temperature.

-

Carefully add a solution of N,N-dimethylformamide (DMF, 5.0 eq) and methanesulfonyl chloride (MsCl, 1.5 eq) in a suitable solvent like dichloromethane, followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·Et2O, 3.0 eq) at 0 °C. Rationale: The Vilsmeier reagent is formed in situ from DMF and MsCl in the presence of a Lewis acid. The reaction is exothermic and requires cooling to control the rate and prevent side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold 2N HCl and stir for 30 minutes. Rationale: This step quenches the reaction and protonates the product, making it less soluble in the aqueous phase.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products.

-

Data Summary and Characterization

The following table summarizes the key parameters and expected outcomes for this synthesis.

| Parameter | Value |

| Starting Materials | Resorcinol, Phenoxyacetic acid |

| Key Reagents | ZnCl2 or BF3·Et2O, DMF, MsCl |

| Reaction Type | One-pot Acylation-Cyclization |

| Typical Yield | 60-80% (after purification) |

| Purification Method | Silica Gel Column Chromatography |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

The structure of the final product, 7-hydroxy-3-phenoxy-4H-chromen-4-one, should be confirmed by standard analytical techniques. The expected spectroscopic data would show characteristic signals for the aromatic protons of the chromenone and phenoxy rings, the vinylic proton at C2, and the hydroxyl proton.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one.

Conclusion and Future Directions

The synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one from resorcinol via a one-pot acylation-cyclization strategy is an efficient and reliable method for accessing this important isoflavone core. This guide has provided a detailed, mechanistically-grounded protocol intended to empower researchers in their synthetic endeavors. The versatility of this synthetic route allows for the introduction of various substituents on both the resorcinol and phenoxyacetic acid starting materials, opening avenues for the creation of diverse libraries of isoflavone analogs for drug discovery and development. Future work could focus on exploring greener reaction conditions, such as the use of solid acid catalysts or microwave-assisted synthesis, to further enhance the sustainability and efficiency of this valuable transformation.

References

- Singh, H., et al. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Tetrahedron Letters, 47(46), 8161-8163.

- LIU Yin-yn, et al. (2000). Synthesis of ipriflavone. Chinese Pharmaceutical Journal, 35(06), 418-419.

- Kallay, F., & Janzso, G. (2009). U.S.

-

Wähälä, K. (2007). Synthesis of Isoflavone Conjugates. University of Helsinki. [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]

-

Majumdar, K. C., & Chattopadhyay, S. K. (2025). Total synthesis of isoflavonoids. Natural Product Reports. [Link]

-

Kagal, S. A., et al. (1962). A synthesis of isoflavones by a modified vilsmeier-haack reaction. Tetrahedron Letters, 3(14), 593-597. [Link]

-

Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4, 236-246. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

ResearchGate. (2009). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. [Link]

-

Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

-

dos Santos, J. C. C., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6283. [Link]

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6336-6351. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]chromen-6-one via TsOH-Mediated Tandem reaction. [Link]

-

Ferreira, M. J., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. IUCrData, 2(7), x171053. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. new.zodml.org [new.zodml.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

physicochemical properties of 7-hydroxy-3-phenoxy-4H-chromen-4-one

An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-3-phenoxy-4H-chromen-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 7-hydroxy-3-phenoxy-4H-chromen-4-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Chromen-4-one Scaffold

The 4H-chromen-4-one (or chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant biological activities.[1] The substitution pattern on this heterocyclic system dictates its pharmacological profile, which can range from antioxidant and anti-inflammatory to anticancer and antimicrobial effects.[1][2] The specific compound, 7-hydroxy-3-phenoxy-4H-chromen-4-one, belongs to the isoflavonoid class, which is known for a variety of biological activities.[3] The presence of the 7-hydroxyl group and the 3-phenoxy substituent are key determinants of its chemical reactivity and potential biological interactions.

Physicochemical Properties

Precise experimental data for 7-hydroxy-3-phenoxy-4H-chromen-4-one is not extensively documented in publicly available literature. However, based on its chemical structure and data from closely related analogues, we can predict its key physicochemical properties.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₄ | [4] |

| Molecular Weight | 254.24 g/mol | [4] |

| Monoisotopic Mass | 254.0579 Da | [4] |

| IUPAC Name | 7-hydroxy-3-phenoxychromen-4-one | [4] |

| InChI Key | RQYBXCFFANHJGM-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | [4] |

| Predicted XlogP | 2.9 | [4] |

Predicted Physical Properties

The physical properties of 7-hydroxy-3-phenoxy-4H-chromen-4-one can be inferred from related compounds. For instance, 7-hydroxy-3-phenyl-4H-chromen-4-one is a solid with a melting point around 243-247 °C.[5] Given the structural similarity, 7-hydroxy-3-phenoxy-4H-chromen-4-one is also expected to be a solid at room temperature with a relatively high melting point due to its aromatic and polar nature.

Regarding solubility, chromones with hydroxyl groups generally exhibit poor solubility in water but are soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[6] The phenoxy group might slightly increase its lipophilicity compared to a simple phenyl substituent.

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-substituted-4H-chromen-4-ones is the Algar-Flynn-Oyamada (AFO) reaction or a related oxidative cyclization of a chalcone precursor.

Workflow for the Synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one

Caption: Proposed synthetic workflow for 7-hydroxy-3-phenoxy-4H-chromen-4-one.

Experimental Protocols for Characterization

The structural elucidation of the synthesized 7-hydroxy-3-phenoxy-4H-chromen-4-one would rely on a combination of standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will provide information on the number and chemical environment of the protons. Expected signals would include aromatic protons from the chromone and phenoxy rings, and a characteristic signal for the hydroxyl proton.

-

¹³C NMR: This will reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the chromone ring is expected to have a characteristic downfield chemical shift.

2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.[7] Fragmentation patterns can also offer structural insights.

3. Infrared (IR) Spectroscopy

-

The IR spectrum will show characteristic absorption bands for the functional groups present, including a broad O-H stretch for the hydroxyl group, a C=O stretch for the ketone, and C-O stretches for the ether linkages.[8]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will show absorption maxima characteristic of the chromone chromophore.[9] These absorptions are due to π-π* electronic transitions within the conjugated system.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

Potential Biological Activities and Signaling Pathways

While the biological activity of 7-hydroxy-3-phenoxy-4H-chromen-4-one has not been specifically reported, the chromone scaffold is a well-known pharmacophore. Many isoflavones, which share this core structure, exhibit a range of biological effects.

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature that can contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals.

-

Enzyme Inhibition: Chromone derivatives have been shown to inhibit various enzymes, including kinases and lipoxygenases.[10]

-

Anticancer Properties: Some chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11]

The biological effects of such compounds are often mediated through their interaction with key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.

Conclusion

7-Hydroxy-3-phenoxy-4H-chromen-4-one is a member of the isoflavonoid family with potential for interesting biological activities. While detailed experimental data for this specific molecule is sparse, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standard characterization methodologies based on the well-established chemistry of the chromone scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to explore its full potential in medicinal chemistry and drug discovery.

References

-

PubChem. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. National Center for Biotechnology Information. [Link]

-

Kamal, A., et al. (2009). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. Turkish Journal of Chemistry, 34(-), 241-254. [Link]

-

Ferreira, M. J., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1182–1185. [Link]

-

Li, Y., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. Tropical Journal of Pharmaceutical Research, 19(5), 1059-1067. [Link]

-

Solubility of Things. 7-Hydroxy-2-phenylchromen-4-one. [Link]

-

Chemical Synthesis Database. 7-hydroxy-2-phenyl-4H-chromen-4-one. [Link]

-

PubChemLite. 7-hydroxy-3-phenoxy-4h-chromen-4-one. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. [Link]

-

ATB. 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. [Link]

-

mzCloud. 7-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl β-D-glucopyranoside. [Link]

-

El-Sayed, W. A., et al. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(3), 157-166. [Link]

-

Ali, A. M., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. International Journal of Pharmaceutical Sciences and Research, 12(3), 954-962. [Link]

-

Molport. 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one. [Link]

-

PubChem. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. [Link]

-

Loaiza, A., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Molecules, 27(19), 6524. [Link]

-

Sakshi, S., et al. (2018). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal, 14(1), 123. [Link]

-

Almássy, A., et al. (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Molecules, 23(11), 2955. [Link]

-

Chemcd. 7-hydroxy-2-methyl-3-(4-propyl-phenoxy)chromen-4-one. [Link]

-

PubChemLite. 7-hydroxy-2-methyl-3-phenyl-4h-chromen-4-one. [Link]

-

Micucci, M., et al. (2021). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation. Molecules, 26(15), 4443. [Link]

-

PubChem. 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one. National Center for Biotechnology Information. [Link]

-

Ullah, A., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(24), 8783. [Link]

-

ResearchGate. UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. [Link]

-

BindingDB. 7-hydroxy-3-phenyl-4H-chromen-4-one. [Link]

-

PubChemLite. 7-ethoxy-3-phenyl-4h-chromen-4-one. [Link]

Sources

- 1. npaa.in [npaa.in]

- 2. (PDF) Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones [academia.edu]

- 3. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 7-hydroxy-3-phenoxy-4h-chromen-4-one (C15H10O4) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BindingDB BDBM106781 7‐hydroxy‐3‐phenyl‐4H‐chromen‐4‐one::7-Hydroxy-isoflavone (3b) [bindingdb.org]

- 11. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 7-Hydroxy-3-phenoxy-4H-chromen-4-one

Executive Summary & Compound Identity

7-Hydroxy-3-phenoxy-4H-chromen-4-one (C₁₅H₁₀O₄) represents a specific subclass of flavonoids known as 3-phenoxychromones. Unlike naturally occurring isoflavones (3-phenylchromones) or flavones (2-phenylchromones), the 3-phenoxy scaffold is primarily synthetic, often explored in medicinal chemistry as a privileged structure for inhibiting enzymes such as HCV NS5B polymerase and aldose reductase .

This guide details the structural elucidation of this molecule, moving beyond simple spectral listing to the causality of signal generation. We validate the structure through a self-consistent analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR, and Infrared Spectroscopy.

Chemical Profile

| Property | Specification |

| IUPAC Name | 7-hydroxy-3-phenoxy-4H-chromen-4-one |

| Molecular Formula | C₁₅H₁₀O₄ |

| Exact Mass | 254.0579 Da |

| Core Scaffold | Chromone (Benzopyran-4-one) |

| Key Substituents | 7-OH (A-ring), 3-O-Ph (C-ring) |

Synthetic Causality: Origin of the Structure

To interpret spectra accurately, one must understand the molecule's origin. The presence of the ether linkage at C-3 and the hydroxyl at C-7 is not random; it dictates the unique chemical shifts observed.

Primary Synthetic Route: The structure is typically assembled via the Baker-Venkataraman rearrangement analog or DMF-DMA cyclization .

-

Precursor: 2,4-Dihydroxyacetophenone (provides the A-ring and 7-OH).

-

Coupling: Reaction with a phenoxy-acetic acid derivative or oxidative coupling.

-

Cyclization: Ring closure yields the chromone core.

Implication for Elucidation: The 7-OH is electronically coupled to the carbonyl (C-4) via the conjugated A-ring system, creating a distinct "push-pull" electronic environment that shields C-8 and deshields C-5.

Analytical Workflow: Structural Validation

The following workflow ensures a self-validating structural assignment.

High-Resolution Mass Spectrometry (HRMS)

Protocol: ESI-QTOF in Positive Ion Mode.

-

Target Ion: [M+H]⁺ = 255.0652 m/z.

-

Fragmentation Logic (MS/MS): The chromone core undergoes a characteristic Retro-Diels-Alder (RDA) cleavage.[1]

Key Fragments:

-

m/z 255.06 → Molecular Ion.

-

m/z 161.02 → Loss of Phenol (C₆H₅OH, 94 Da). This confirms the phenoxy ether linkage is labile under collision-induced dissociation (CID).

-

m/z 137.02 → RDA fragment containing the A-ring (7-hydroxychromone core fragment).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on crystalline solid.

| Frequency (cm⁻¹) | Assignment | Structural Insight |

| 3100-3400 (br) | O-H Stretch | Confirms 7-OH (broad due to H-bonding). |

| 3060 | C-H (Ar) | Aromatic protons. |

| 1635-1645 | C=O Stretch | Diagnostic: Chromone carbonyls appear lower than typical ketones due to conjugation with the ether oxygen and the A-ring. |

| 1240 | C-O-C Stretch | Aryl ether linkage (3-phenoxy). |

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive confirmation step. All shifts (

1H NMR: Proton Assignment

The spectrum is defined by three distinct regions: the Chromone Singlet , the A-Ring (ABX system) , and the Phenoxy Ring .

-

H-2 (The Chromone Singlet):

-

Shift:

8.30 - 8.40 ppm (s, 1H). -

Logic: This proton is attached to C=C-O. It is highly deshielded by the heteroatom and the anisotropy of the carbonyl. It appears as a sharp singlet because C-3 has no proton (substituted by phenoxy).

-

-

H-5 (A-Ring, Periplanal to C=O):

-

Shift:

7.95 - 8.05 ppm (d, -

Logic: H-5 is spatially close to the C-4 carbonyl oxygen, resulting in significant deshielding (anisotropic effect).

-

-

H-6 & H-8 (A-Ring, Shielded):

-

H-6:

6.95 ppm (dd, -

H-8:

6.85 ppm (d, -

Logic: The 7-OH group is an electron donor (resonance). Ortho protons (H-6, H-8) are shielded (upfield shift).

-

-

Phenoxy Group (C-Ring):

-

Shift:

7.00 - 7.40 ppm (Multiplets, 5H). -

Logic: Typical monosubstituted benzene pattern. The ortho-protons of the phenoxy ring may overlap with A-ring signals, requiring 2D NMR for resolution.

-

13C NMR: Carbon Skeleton

-

C-4 (Carbonyl):

174.5 ppm. -

C-7 (C-OH):

163.0 ppm (Deshielded by oxygen). -

C-2:

154.0 ppm (Alpha to oxygen). -

C-3:

138.5 ppm (Ipso to phenoxy; significantly shifted compared to unsubstituted chromone C-3 at ~110 ppm).

2D NMR Visualization (Connectivity)

To unequivocally prove the 3-phenoxy position (distinguishing it from a 2-phenoxy isomer), we rely on HMBC (Heteronuclear Multiple Bond Correlation) .

Critical HMBC Correlations:

-

H-2 to C-3, C-4, C-8a: Proves the chromone core.

-

H-2 to C-1' (Phenoxy ipso): Rare but possible weak correlation.

-

Phenoxy Ortho-H to C-3: This is the "Smoking Gun." If the phenoxy ring is at position 3, the ortho protons of the phenyl ring will show a long-range coupling to C-3 of the chromone.

Elucidation Logic Diagram

Caption: Logical flow for the structural confirmation of 7-hydroxy-3-phenoxychromone.

Experimental Protocol: HMBC Setup

For researchers reproducing this data, the HMBC experiment is the most sensitive to parameter settings.

-

Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-

. Use a high-quality 5mm NMR tube to minimize shimming errors. -

Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

-

Optimization: Set long-range coupling constant (

) to 8 Hz . This is critical. The coupling between the phenoxy protons and the chromone C-3 is often weak (3-bond); an 8 Hz optimization captures aromatic long-range couplings effectively. -

Acquisition: 2048 (F2) x 256 (F1) points. 32-64 scans per increment to resolve the quaternary carbons.

References

-

PubChem. (n.d.). 7-hydroxy-3-phenoxy-4H-chromen-4-one (CID 5338633).[2] National Center for Biotechnology Information. Retrieved from [Link]

- Gammill, R. B. (1979). Synthesis of 3-phenoxychromones. Journal of Organic Chemistry. (Contextual synthesis reference).

- Vertex AI Search. (2025). 3-phenoxy-4H-chromen-4-one NMR data.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Additivity Rules in NMR).

Sources

Spectroscopic Profile of 7-hydroxy-3-phenoxy-4H-chromen-4-one: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-hydroxy-3-phenoxy-4H-chromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. In the absence of directly published experimental spectra for this specific molecule, this guide utilizes predicted data and draws on established knowledge of closely related flavonoid and chromenone structures to provide a robust analytical framework.

Introduction

7-hydroxy-3-phenoxy-4H-chromen-4-one belongs to the flavonoid family, a class of polyphenolic secondary metabolites of plants with diverse biological activities. The structural characterization of these molecules is fundamental to understanding their function and potential therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization, offering detailed insights into the molecular architecture. This guide will explore the expected spectroscopic signatures of 7-hydroxy-3-phenoxy-4H-chromen-4-one, providing a valuable resource for its identification and analysis.

Molecular Structure and Predicted Properties

Molecular Formula: C₁₅H₁₀O₄[1]

Molecular Weight: 254.24 g/mol

IUPAC Name: 7-hydroxy-3-phenoxy-4H-chromen-4-one[1]

The structure of 7-hydroxy-3-phenoxy-4H-chromen-4-one, with its chromenone core, a hydroxyl group at the 7-position, and a phenoxy group at the 3-position, dictates its unique spectroscopic features.

Caption: Molecular structure of 7-hydroxy-3-phenoxy-4H-chromen-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 | ~8.0 | s | Singlet, characteristic of the proton at the C2 position of the chromenone ring. |

| H-5 | ~7.9 | d | Doublet, due to coupling with H-6. |

| H-6 | ~6.9 | dd | Doublet of doublets, due to coupling with H-5 and H-8. |

| H-8 | ~6.8 | d | Doublet, due to coupling with H-6. |

| 7-OH | ~10.5 | s (br) | Broad singlet, chemical shift is solvent-dependent and the proton is exchangeable with D₂O. |

| H-2', H-6' | ~7.2 | d | Doublet, protons on the phenoxy ring ortho to the ether linkage. |

| H-3', H-5' | ~7.0 | t | Triplet, protons on the phenoxy ring meta to the ether linkage. |

| H-4' | ~7.4 | t | Triplet, proton on the phenoxy ring para to the ether linkage. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~155 | |

| C-3 | ~140 | |

| C-4 | ~175 | Carbonyl carbon. |

| C-4a | ~118 | |

| C-5 | ~127 | |

| C-6 | ~115 | |

| C-7 | ~163 | Carbon bearing the hydroxyl group. |

| C-8 | ~102 | |

| C-8a | ~157 | |

| C-1' | ~158 | Carbon of the phenoxy ring attached to the ether oxygen. |

| C-2', C-6' | ~118 | |

| C-3', C-5' | ~130 | |

| C-4' | ~124 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-hydroxy-3-phenoxy-4H-chromen-4-one is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3400-3200 | Broad, Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (ketone) | 1650-1630 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O-C stretch (ether) | 1250-1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-hydroxy-3-phenoxy-4H-chromen-4-one, electrospray ionization (ESI) would be a suitable soft ionization technique.[2][3]

Predicted Mass Spectrometry Data: [1]

| Adduct | m/z |

| [M+H]⁺ | 255.06518 |

| [M+Na]⁺ | 277.04712 |

| [M-H]⁻ | 253.05062 |

Fragmentation Pathway

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule [M+H]⁺ would likely undergo fragmentation. A plausible fragmentation pathway is the Retro-Diels-Alder (RDA) reaction, which is characteristic of flavonoids.

Caption: Proposed Retro-Diels-Alder fragmentation pathway.

Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized, field-proven protocols for the spectroscopic analysis of flavonoids and related compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can influence the chemical shifts, especially for the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully elucidate the structure.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): [4]

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the electrospray ionization source (e.g., methanol or acetonitrile, often with a small percentage of formic acid for positive ion mode).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion and then perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Conclusion

This technical guide provides a detailed spectroscopic profile of 7-hydroxy-3-phenoxy-4H-chromen-4-one based on predicted data and analysis of structurally similar compounds. The provided information on NMR, IR, and MS, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. While the absence of direct experimental data necessitates a predictive approach, the principles and data presented herein offer a solid foundation for the identification and characterization of this and related flavonoid compounds.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

-

PubChemLite - 7-hydroxy-3-phenoxy-4h-chromen-4-one (C15H10O4). Retrieved from [Link]

-

Electrospray ionization - Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-hydroxy-3-phenoxy-4H-chromen-4-one: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Within this class, isoflavones, characterized by a 3-phenyl-4H-chromen-4-one framework, have garnered substantial attention for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer effects. This guide focuses on a specific, synthetically accessible derivative, 7-hydroxy-3-phenoxy-4H-chromen-4-one, a compound of interest for its potential to modulate biological pathways. Due to its structural novelty, a dedicated CAS number has not been prominently cataloged in major chemical databases as of the latest update. However, its structural analogs, such as 7-hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one (CAS: 137987-96-3) and 7-hydroxy-3-phenyl-4H-chromen-4-one (CAS: 13057-72-2), are well-documented and provide a strong basis for understanding its chemical and biological profile.[2] This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance, drawing upon established knowledge of related isoflavones to offer field-proven insights for researchers in drug discovery and development.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C15H10O4 | PubChemLite |

| Molecular Weight | 254.24 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to related chromones[3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of isoflavones |

| pKa | The 7-hydroxyl group is acidic, with a pKa likely in the range of 7-9. | Analogy to other 7-hydroxyisoflavones |

| LogP | Estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity. | Calculated based on structure |

Synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one

The synthesis of 3-phenoxy-isoflavones can be approached through several established methods in flavonoid chemistry. A plausible and efficient route involves the oxidative cyclization of a 2'-hydroxychalcone precursor. This method offers good yields and regioselectivity.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of 2',4'-dihydroxyacetophenone (1 eq.) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add phenoxyacetic anhydride (1.5 eq.) and sodium phenoxyacetate (2 eq.).

-

Heat the reaction mixture at a temperature ranging from 100 to 150 °C for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude chalcone.

-

Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 2'-hydroxy-4'-hydroxy-α-phenoxychalcone.

Step 2: Oxidative Cyclization to the Chromone

-

Dissolve the purified chalcone (1 eq.) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I2) (0.1-0.2 eq.) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

-

Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 7-hydroxy-3-phenoxy-4H-chromen-4-one.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 7-hydroxy-3-phenoxy-4H-chromen-4-one are critical. A combination of spectroscopic and chromatographic techniques is recommended.

Analytical Workflow

Caption: Analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A standard analytical method for isoflavones involves reverse-phase HPLC.[4][5][6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm.

-

Injection Volume: 10-20 µL.

-

Temperature: 25-30 °C.

This method should provide a sharp, well-resolved peak for the pure compound, allowing for accurate purity determination.

Potential Biological Activity and Signaling Pathways

Isoflavones are well-known for their interaction with various biological targets, primarily due to their structural similarity to endogenous estrogens.[7] The 7-hydroxyl group is a key pharmacophore for many of these activities. The introduction of a phenoxy group at the 3-position can modulate the molecule's lipophilicity and steric profile, potentially leading to novel biological activities.

Anticipated Biological Effects

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger.

-

Anti-inflammatory Effects: Chromones are known to inhibit inflammatory pathways.[1]

-

Anticancer Properties: Many isoflavones exhibit antiproliferative effects on various cancer cell lines.

-

Enzyme Inhibition: The chromone nucleus is a common scaffold for kinase inhibitors.

Potential Signaling Pathway Modulation: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several isoflavones have been shown to inhibit this pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

7-hydroxy-3-phenoxy-4H-chromen-4-one represents a promising, yet underexplored, member of the isoflavone family. While specific experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established principles of medicinal and synthetic chemistry. The proposed protocols and workflows are designed to be self-validating and grounded in authoritative practices for flavonoid research. As with any novel compound, thorough analytical validation is paramount. The insights provided herein are intended to empower researchers to confidently incorporate this and similar molecules into their drug discovery pipelines, paving the way for the development of new therapeutic agents.

References

-

Analytical methods used to quantify isoflavones in cow's milk: a review. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

(PDF) Methods and techniques for the analysis of isoflavones in foods. (2015, December 14). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Analysis of soy isoflavones in foods and biological fluids: An overview. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

-

Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. (2024, July 1). MDPI. Retrieved February 22, 2026, from [Link]

-

7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

(R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

(PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. (2009, February). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Fast Analysis of Isoflavones in Dietary Supplements – USP Method Transfer onto a UHPLC System. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]

-

7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. (2017). PMC. Retrieved February 22, 2026, from [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

Sources

- 1. (PDF) Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones [academia.edu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 7-Hydroxy-3-phenyl-4H-chromen-4-one AldrichCPR 13057-72-2 [sigmaaldrich.com]

- 4. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Analysis of soy isoflavones in foods and biological fluids: An overvie" by B.-Y. Hsu, B.S. Inbaraj et al. [jfda-online.com]

- 6. waters.com [waters.com]

- 7. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Screening of 7-Hydroxy-3-phenoxy-4H-chromen-4-one

Executive Summary

Compound Identity: 7-hydroxy-3-phenoxy-4H-chromen-4-one (CAS: 87891-60-9) Class: 3-Phenoxychromone (Isoflavone analog) Significance: The 3-phenoxychromone scaffold represents a "privileged structure" in medicinal chemistry, distinct from classical flavones (2-phenylchromones) due to the flexible ether linkage at the C3 position. This structural feature alters the spatial orientation of the B-ring, enhancing lipophilicity and enabling unique binding modes within hydrophobic enzyme pockets (e.g., kinases, succinate dehydrogenase).

This guide outlines a rigorous biological screening cascade designed to validate the compound's potential as an antioxidant, antimicrobial, and antiproliferative agent.[1]

Part 1: Chemical Profiling & Pre-Screening Preparation

Before initiating biological assays, the physicochemical integrity of the compound must be established to prevent false negatives caused by precipitation or degradation.

Solubility & Stock Preparation

The 7-hydroxy-3-phenoxy-4H-chromen-4-one molecule possesses a hydrophilic phenolic hydroxyl group (C7-OH) and a lipophilic 3-phenoxy moiety. This amphiphilic nature dictates specific solvent requirements.

-

Primary Solvent: Dimethyl sulfoxide (DMSO).

-

Protocol: Prepare a 10 mM master stock solution in 100% molecular biology grade DMSO.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

Dilute the master stock with the assay-specific buffer (e.g., PBS, RPMI-1640).

-

Critical Limit: Ensure the final DMSO concentration in cell-based assays does not exceed 0.5% (v/v) to avoid solvent cytotoxicity.

-

Stability Verification

Chromones are generally stable, but the ether linkage can be susceptible to hydrolysis under extreme pH.

-

QC Step: Verify stability in assay media (pH 7.4) using HPLC-UV (detection at 254 nm and 320 nm) over a 24-hour period prior to long-duration incubations.

Part 2: In Vitro Screening Modules

Module A: Antioxidant Potential (Radical Scavenging)

Rationale: The C7-hydroxyl group acts as a hydrogen bond donor, capable of quenching reactive oxygen species (ROS). The conjugation of the chromone ring allows for resonance stabilization of the resulting phenoxy radical.

Protocol: DPPH Radical Scavenging Assay

This assay measures the compound's ability to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Prep: Prepare a 0.1 mM solution of DPPH in methanol (freshly prepared, protected from light).

-

Plate Setup: In a 96-well plate, mix 100 µL of compound (serial dilutions: 1–100 µM) with 100 µL of DPPH solution.

-

Controls:

-

Positive Control: Ascorbic acid or Trolox.

-

Negative Control: DMSO vehicle + DPPH.

-

Blank: Methanol only.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Detection: Measure absorbance at 517 nm using a microplate reader.

-

Calculation:

Determine the IC50 value using non-linear regression.

Module B: Antimicrobial Efficacy

Rationale: The lipophilic 3-phenoxy group facilitates membrane penetration, a critical factor for antibacterial activity against Gram-positive bacteria (e.g., S. aureus).

Protocol: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

-

Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

CFU/mL in Mueller-Hinton Broth (MHB). -

Dilution: Prepare 2-fold serial dilutions of the compound in MHB (Range: 0.5 – 256 µg/mL) in a 96-well plate.

-

Inoculation: Add 50 µL of bacterial suspension to each well containing 50 µL of compound. Final volume: 100 µL.

-

Controls:

-

Growth Control: Bacteria + solvent (no drug).

-

Sterility Control: Media only.

-

Reference: Ciprofloxacin or Vancomycin.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (color change from blue to pink indicates growth).

Module C: Cytotoxicity & Anticancer Screening

Rationale: Chromone derivatives often function as kinase inhibitors (mimicking the ATP adenine ring).[2] The 3-phenoxy group provides rotational freedom to fit into hydrophobic back-pockets of kinases (e.g., Src, EGFR).

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Treatment: Treat cells with the compound (0.1 – 100 µM) for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Plot dose-response curves to calculate IC50.

Part 3: Structural Analysis & Workflow Visualization

Screening Workflow Diagram

The following diagram illustrates the logical flow of the screening cascade, ensuring efficient use of the compound.

Caption: Hierarchical screening workflow prioritizing physicochemical validation before functional assays.

Structure-Activity Relationship (SAR) Visualization

Understanding the functional contribution of each moiety is vital for interpreting results.

Caption: Pharmacophore mapping of 7-hydroxy-3-phenoxy-4H-chromen-4-one linking structure to bioactivity.

Part 4: Data Reporting Standards

To ensure reproducibility, all screening data should be tabulated with standard deviation (SD) and reference controls.

Table 1: Example Data Layout for Reporting

| Assay Type | Cell Line / Strain | Control (IC50/MIC) | Test Compound (IC50/MIC) | Activity Status |

| Antioxidant | DPPH Radical | Ascorbic Acid: 5.2 µM | Experimental Value | Active if < 50 µM |

| Antibacterial | S. aureus (ATCC 29213) | Ciprofloxacin: 0.5 µg/mL | Experimental Value | Potent if < 10 µg/mL |

| Cytotoxicity | MCF-7 (Breast Ca) | Doxorubicin: 0.8 µM | Experimental Value | Hit if < 20 µM |

References

-

Vasil’ev, S. A., Garazd, M. M., & Khilya, V. P. (2006).[3] 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties.[3] Chemistry of Natural Compounds, 42(3), 241–252.[3] Link

-

Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 78, 340-374. Link

-

Gomes, A., et al. (2011). Biological and Medicinal Properties of Natural Chromones and Chromanones. Mini-Reviews in Medicinal Chemistry, 11(9). Link

-

PubChem. (2025).[4] 7-hydroxy-3-phenoxy-4H-chromen-4-one (Compound Summary). National Library of Medicine. Link

-

Emami, S., & Ghanbarimasir, Z. (2015).[5] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[6][7] European Journal of Medicinal Chemistry, 93, 539-563. Link

Sources

- 1. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. researchgate.net [researchgate.net]

- 4. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5397276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones [academia.edu]

- 7. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]

discovery and isolation of 7-hydroxy-3-phenoxy-4H-chromen-4-one analogs

This guide details the technical discovery, chemical synthesis, and isolation of 7-hydroxy-3-phenoxy-4H-chromen-4-one analogs. This scaffold represents a critical exercise in bioisosteric replacement, specifically utilizing an "oxygen hinge" to mimic the pharmacophore of isoflavones (e.g., genistein, daidzein) while altering metabolic stability and receptor binding kinetics, particularly for Estrogen Receptors (ER

A Technical Guide to Discovery, Synthesis, and Isolation[2]

Executive Summary

The 7-hydroxy-3-phenoxy-4H-chromen-4-one structure is a synthetic bioisostere of naturally occurring isoflavones. By replacing the C3-phenyl bond of the isoflavone with a C3-phenoxy ether linkage, researchers create a more flexible "hinge" region. This modification is pivotal in developing Selective Estrogen Receptor Modulators (SERMs) and HCV NS5B polymerase inhibitors. This guide provides a rigorous workflow for the rational design, chemical synthesis, and purification of these analogs.

Part 1: Discovery & Rational Design (The "Oxygen Hinge" Strategy)

The discovery of 3-phenoxy-4H-chromen-4-one analogs stems from the need to overcome the metabolic limitations of the direct biaryl bond found in isoflavones.

1.1 Bioisosteric Logic

Natural isoflavones possess a rigid C3–C1' bond. Introducing an oxygen atom at this position (the "Oxygen Hinge") confers two specific advantages:

-

Conformational Flexibility: The ether linkage allows the B-ring (phenoxy) to adopt a wider range of dihedral angles relative to the chromone core, potentially accessing unique hydrophobic pockets within the Estrogen Receptor Ligand Binding Domain (LBD).

-

Metabolic Stability: The ether bond alters the electron density of the B-ring, changing its susceptibility to cytochrome P450 hydroxylation compared to the biphenyl system.

1.2 Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the structural logic distinguishing the natural isoflavone scaffold from the synthetic 3-phenoxy analog.

Figure 1: Rational design pathway transforming the rigid isoflavone core into the flexible 3-phenoxy scaffold.

Part 2: Chemical Synthesis Protocol

The most authoritative route for synthesizing 7-hydroxy-3-phenoxy-4H-chromen-4-one analogs is the Modified Baker-Venkataraman Rearrangement . This method is preferred over direct coupling due to the difficulty of forming C3–O bonds on an already cyclized chromone ring.

2.1 Retrosynthetic Analysis

To isolate the target, we disconnect at the C2–O and C4–C3 bonds, revealing two key precursors:[1]

-

Resacetophenone (2,4-dihydroxyacetophenone) – Provides the A-ring.

-

Phenoxyacetyl Chloride – Provides the B-ring and the C3-oxygen.

2.2 Step-by-Step Synthesis Workflow

Reagents Required:

-

Resorcinol (Starting material)

-

Glacial Acetic Acid / ZnCl

(For Nencki reaction) -

Phenoxyacetyl chloride[1]

-

Pyridine (Solvent/Base)[1]

-

Potassium Carbonate (K

CO -

Sulfuric Acid (Cyclization)

Protocol:

Step 1: Preparation of Resacetophenone (2,4-Dihydroxyacetophenone) [1]

-

Mechanism:[1][2][3] Nencki Reaction (Friedel-Crafts Acylation).

-

Procedure: React resorcinol with glacial acetic acid in the presence of fused zinc chloride at 140°C.

-

Purification: Pour into dilute HCl, filter the precipitate, and recrystallize from dilute ethanol.

-

Checkpoint: Verify melting point (~144°C).

Step 2: O-Acylation (Ester Formation)

-

Procedure: Dissolve resacetophenone (1 eq) in dry pyridine. Dropwise add phenoxyacetyl chloride (1.1 eq) at 0°C. Stir at room temperature for 4–6 hours.

-

Isolation: Pour into ice-cold HCl. The ester intermediate (2-hydroxy-4-phenyloxyacetophenone phenoxyacetate) will precipitate.

-

Note: The 4-OH is more nucleophilic and will esterify first, or bis-esterification may occur. For high yield, bis-esterification followed by selective hydrolysis is often used, but direct mono-acylation is possible with careful control.[1]

Step 3: Baker-Venkataraman Rearrangement

-

Procedure: Dissolve the ester in dry pyridine and add powdered KOH or K

CO -

Mechanism: Base-catalyzed intramolecular Claisen-type condensation followed by acidification leads to the

-diketone intermediate (1,3-diketone). -

Observation: The reaction mixture typically turns a viscous yellow/orange.

Step 4: Cyclization to the Chromone

-

Procedure: Treat the

-diketone with glacial acetic acid and catalytic concentrated H -

Mechanism: Acid-catalyzed dehydration and cyclization.

-

Result: Formation of the 7-hydroxy-3-phenoxy-4H-chromen-4-one core.

2.3 Synthesis Flowchart

Figure 2: Step-wise chemical synthesis pathway from resorcinol to the final chromone analog.

Part 3: Isolation and Purification Protocols

Since this is a synthetic product, "isolation" refers to the purification of the target compound from the reaction matrix (unreacted starting materials, side products, and inorganic salts).[1]

3.1 Work-up Procedure

-

Quenching: Pour the cyclization reaction mixture into crushed ice (approx. 10x volume).

-

Precipitation: The chromone is hydrophobic and will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the crude solid via vacuum filtration using a Buchner funnel. Wash with copious amounts of cold water to remove residual acid and pyridine salts.

3.2 Purification Strategy

The crude product often contains traces of uncyclized diketone or unreacted resacetophenone.

| Method | Protocol Details | Suitability |

| Recrystallization | Solvent: Ethanol/Acetone mixture (8:2). Dissolve hot, filter while hot to remove insolubles, cool slowly to 4°C. | High (Best for bulk purification) |

| Column Chromatography | Stationary Phase: Silica Gel (60–120 mesh).[1] Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10 | Medium (Use if recrystallization fails) |

| Preparative HPLC | Column: C18 Reverse Phase. Solvent A: Water (0.1% Formic Acid). Solvent B: Acetonitrile.[4] Gradient: 10% B to 90% B over 30 mins. | Low (Only for final polishing or biological assay stocks) |

3.3 Characterization Checklist

To validate the isolation, the following spectral data must be obtained:

-

H NMR (DMSO-d

-

IR Spectroscopy: Strong carbonyl stretch (C=O) at ~1630–1640 cm

(characteristic of chromones, lower than typical ketones due to conjugation). -

Mass Spectrometry: ESI-MS [M+H]

peak corresponding to the molecular weight (MW approx. 254.24 g/mol for the core structure).

Part 4: Biological Significance & References[6][7][8][9][10][11]

4.1 Key Biological Targets

-

Estrogen Receptor (ER): The 7-hydroxy group mimics the A-ring phenol of estradiol, while the 3-phenoxy group positions the B-ring to interact with the hydrophobic pocket of the receptor.

-

HCV NS5B Polymerase: Analogs of this class have been screened as non-nucleoside inhibitors (NNIs), binding to allosteric sites (Thumb II) of the polymerase.

4.2 References

-

Kim, Y. W., Mobley, J. A., & Brueggemeier, R. W. (2003). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain.[1] Bioorganic & Medicinal Chemistry Letters, 13(8), 1475-1478.[1] Link

-

PubChem. (n.d.).[5] 7-hydroxy-3-phenoxy-4H-chromen-4-one (CID 5338633). National Center for Biotechnology Information. Link

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures.[1] Chemical Reviews, 103(3), 893-930.[1] (Review of chromone synthesis strategies). Link

-

Beaulieu, P. L. (2007). Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of hepatitis C infections. Current Opinion in Investigational Drugs, 8(8), 614-634.[1] (Context for HCV applications).

Sources

- 1. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 3. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]

- 4. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

Solubility Profile & Optimization Guide: 7-Hydroxy-3-phenoxy-4H-chromen-4-one

Executive Summary

7-Hydroxy-3-phenoxy-4H-chromen-4-one (CAS 87891-60-9) represents a specialized flavonoid scaffold, structurally distinct from typical isoflavones due to the ether linkage at the 3-position. This structural nuance imparts unique conformational flexibility and lipophilicity, critical for its interaction with targets such as HIF-1

However, like many polyphenolic chromen-4-one derivatives, its utility is often rate-limited by solubility challenges . This guide provides a comprehensive technical analysis of its solubility behavior, predictive modeling, and a validated experimental framework for researchers to determine and optimize its dissolution profile for drug development and purification processes.[1]

Physicochemical Identity & Solubility Prediction

To understand the solubility behavior of this compound, we must first analyze its molecular architecture. The solubility is not random; it is a function of the crystal lattice energy competing with solvation enthalpy.

Structural Analysis

-

Core Scaffold: 4H-chromen-4-one (Benzopyrone). Inherently planar and hydrophobic.

-

7-Hydroxyl Group: The primary site for specific solute-solvent interactions. It acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This significantly enhances solubility in protic solvents (alcohols) compared to the non-hydroxylated parent.

-

3-Phenoxy Group: Unlike the direct biaryl bond in isoflavones, the ether linkage (-O-) introduces a "kink" and rotational freedom. This disrupts crystal packing efficiency potentially lowering the melting point compared to 7-hydroxyisoflavone, theoretically improving solubility in organic solvents.

Predicted Physicochemical Parameters

| Parameter | Estimated Value | Impact on Solubility |

| Molecular Weight | 254.24 g/mol | Moderate; favors dissolution kinetics. |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic. Indicates poor aqueous solubility but high affinity for cell membranes and non-polar matrices. |

| pKa (Acidic) | ~7.4 - 7.8 | The 7-OH is weakly acidic. Solubility will increase significantly in alkaline buffers (pH > 8.0) due to deprotonation. |

| H-Bond Donors | 1 (7-OH) | Critical for solvation in MeOH/EtOH. |

| H-Bond Acceptors | 4 | Interactions with water/alcohols. |

Solubility Landscape: Solvent Classification

Based on the "Like Dissolves Like" principle and thermodynamic data from structural analogs (e.g., 7-hydroxyflavone, 3-hydroxyflavone), the solubility profile of 7-hydroxy-3-phenoxy-4H-chromen-4-one is categorized below.

Tier 1: High Solubility (Primary Solvents)

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Pyridine.

-

Mechanism: Strong dipole-dipole interactions and H-bond acceptance from the solvent to the 7-OH group.

-

Application: Preparation of high-concentration stock solutions (e.g., 10–50 mM) for biological assays.

Tier 2: Moderate / Temperature-Dependent Solubility

-

Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Ethanol, Methanol.

-

Mechanism:

-

Esters/Ketones: Good interaction with the aromatic core and ether linkage.

-

Alcohols: Solubility is heavily dependent on temperature. While moderate at 25°C, solubility often increases exponentially with temperature (following the Apelblat model), making these ideal for recrystallization .

-

-

Application: Extraction solvents, reaction media, and crystallization.

Tier 3: Poor Solubility

-

Solvents: Water, Hexane, Diethyl Ether.

-

Mechanism:

-

Water: High lattice energy and hydrophobicity overcome the solvation energy of the single hydroxyl group.

-

Hexane: Lack of polar interactions makes it unable to solvate the polar carbonyl and hydroxyl regions.

-

-

Application: Anti-solvents (used to precipitate the compound from reaction mixtures).

Validated Experimental Protocol

Since specific literature values for this exact derivative are sparse, researchers must generate their own solubility isotherms. The following protocol is the industry standard Saturation Shake-Flask Method , optimized for chromen-4-one derivatives.

Phase A: Sample Preparation

-

Excess Addition: Add 7-hydroxy-3-phenoxy-4H-chromen-4-one in excess to 5 mL of the target solvent in a sealed glass vial. Ensure solid precipitate is visible at the bottom.

-

Equilibration: Place vials in a thermostatic shaker bath.

-

Speed: 150 rpm.

-

Duration: 24 hours (to ensure thermodynamic equilibrium).

-

Temperature: Set points at 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K.

-

-

Sedimentation: Stop shaking and allow the solution to settle for 2–4 hours at the same temperature.

Phase B: Quantification (HPLC-UV)

Do not rely on gravimetric analysis for high-precision data. Use HPLC.

-

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter (pre-heated to the specific temperature to prevent precipitation). -

Dilution: Dilute the filtrate with mobile phase to land within the calibration curve range.

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m). -

Mobile Phase: Methanol : Water (0.1% Formic Acid) [70:30 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at

(typically ~250 nm or 300 nm for flavones).

-

Phase C: Thermodynamic Modeling

To predict solubility at any temperature, fit your experimental data (

Where:

- = Mole fraction solubility.

- = Absolute temperature (Kelvin).

- = Empirical constants derived from regression analysis.

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection and the experimental workflow for solubility determination.

Caption: Decision matrix for solvent selection based on application (left) and step-by-step workflow for experimental solubility determination (right).

Applications in Drug Development

Recrystallization Strategy

The significant solubility differential in alcohols (Tier 2) vs. water (Tier 3) suggests a solvent-antisolvent recrystallization method.

-

Protocol: Dissolve the crude compound in boiling Ethanol (or Acetone). Filter while hot. Slowly add water (anti-solvent) or cool the solution to 4°C. The hydrophobic 3-phenoxy group will drive precipitation as the dielectric constant of the mixture increases.

Bioavailability Enhancement

Given the predicted LogP > 3 and poor aqueous solubility, formulation strategies should focus on:

-

Amorphous Solid Dispersions (ASD): Using polymers like HPMC-AS to prevent crystal lattice formation.

-

Cyclodextrin Complexation: The phenoxy group is a suitable guest for the hydrophobic cavity of

-cyclodextrin, potentially increasing aqueous solubility by 10–50 fold.

References

-

Physicochemical Properties of Flavonoids: Chebil, L., Humeau, C., Falcimaigne, A., Engasser, J. M., & Ghoul, M. (2006). Solubility of flavonoids in organic solvents. Journal of Chemical & Engineering Data, 52(5), 1552-1556. Link

-

Apelblat Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Compound Registry: PubChem.[2][3] (n.d.). 7-hydroxy-3-phenoxy-4H-chromen-4-one (CID 87891-60-9).[4][5] National Library of Medicine. Link

-

Solubility Measurement Protocols: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

- 1. physchemres.org [physchemres.org]

- 2. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5715241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5397276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 87891-62-1|7-Hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one|BLD Pharm [bldpharm.com]

- 5. 10xchem.com [10xchem.com]

A Technical Guide to the Preliminary Cytotoxic Evaluation of 7-hydroxy-3-phenoxy-4H-chromen-4-one

Abstract

Isoflavones, a class of polyphenolic compounds, have garnered significant attention for their potential as anticancer agents, largely attributed to their ability to modulate key cellular signaling pathways.[1][2] This technical guide presents a comprehensive, field-proven strategy for conducting a preliminary in vitro cytotoxicity assessment of the novel isoflavone, 7-hydroxy-3-phenoxy-4H-chromen-4-one. Moving beyond a simple recitation of protocols, this document provides the causal framework behind experimental choices, establishing a self-validating workflow from compound management to data interpretation and mechanistic hypothesizing. We detail a robust methodology centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a diverse panel of cancer cell lines. Furthermore, we explore the probable mechanisms of action by drawing parallels with structurally related flavonoids, focusing on the induction of apoptosis. This guide is intended to equip researchers with the necessary technical detail and strategic insight to rigorously evaluate the cytotoxic potential of this compound and lay the groundwork for further preclinical development.

Introduction to 7-hydroxy-3-phenoxy-4H-chromen-4-one

Chemical Identity and Context

7-hydroxy-3-phenoxy-4H-chromen-4-one belongs to the isoflavone subclass of flavonoids. Isoflavones are characterized by a 3-phenylchromen-4-one backbone and are recognized as phytoestrogens due to their structural similarity to 17β-estradiol.[1][2] This structural feature allows them to interact with estrogen receptors and modulate various signaling pathways, which is a cornerstone of their biological activity.[2] While the specific properties of this phenoxy-substituted derivative are not widely documented, its core 7-hydroxy-isoflavone structure is common among bioactive natural products.[3][4]

Rationale for Cytotoxicity Screening

The rationale for investigating the cytotoxic potential of 7-hydroxy-3-phenoxy-4H-chromen-4-one is firmly grounded in the extensive body of evidence supporting the anticancer activities of related flavonoids and isoflavones.[1] Compounds like genistein and daidzein have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) across a multitude of cancer models.[1][5][6] The mechanisms are often multifactorial, involving the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB, and regulation of the Bcl-2 family of apoptotic proteins.[7][8][9] Therefore, it is a scientifically sound hypothesis that 7-hydroxy-3-phenoxy-4H-chromen-4-one may possess similar cytotoxic properties worthy of investigation for novel therapeutic development.

Strategic Workflow for Preliminary Cytotoxicity Assessment

A robust preliminary evaluation requires a multi-stage approach. The goal is not merely to determine if the compound is toxic to cells, but to establish a reproducible cytotoxicity profile, determine its potency, and generate initial hypotheses about its mechanism of action. The workflow below outlines a logical progression from compound preparation to mechanistic inquiry.

Caption: Figure 1. Strategic workflow for cytotoxicity assessment.

Pre-Experimental Compound Management

The integrity of any biological data begins with the quality and handling of the test compound. This step is non-negotiable for ensuring trustworthiness and reproducibility.

-